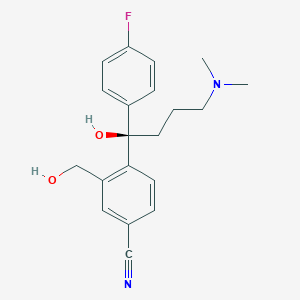

(R)-Citadiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNULRNVWXYXBQY-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197425 | |

| Record name | Citadiol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481047-48-7 | |

| Record name | (+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481047-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citadiol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481047487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citadiol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITADIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124W8V3MRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asymmetric Synthesis and Sophisticated Chemical Derivatization of R Citadiol

Methodologies for Enantioselective Synthesis of (R)-Citadiol

The synthesis of this compound in an enantiomerically pure form is crucial for its application in the pharmaceutical industry. Various strategies have been developed to achieve high levels of stereocontrol, primarily focusing on the use of chiral catalysts, reagents, and auxiliaries, as well as advanced methods for chiral induction.

Application of Chiral Catalysts in Stereocontrolled this compound Production

Chiral catalysts are instrumental in asymmetric synthesis, facilitating the conversion of prochiral substrates into chiral products with high enantioselectivity. chemspider.com In the context of this compound synthesis, chiral catalysts create a chiral environment that directs the formation of the desired (R)-enantiomer.

One notable class of catalysts applicable to the synthesis of chiral alcohols like this compound are Jacobsen's catalysts, which are manganese-salen complexes. wikipedia.org These catalysts are particularly effective for the asymmetric epoxidation of olefins, a potential route to chiral diols. wikipedia.orgsynthesiswithcatalysts.com While specific data for the direct synthesis of this compound using Jacobsen's catalyst is not extensively detailed in publicly available literature, the general mechanism involves the enantioselective delivery of an oxygen atom to a prochiral olefin precursor.

Another catalytic approach involves enzymatic resolutions. nih.gov Lipases, for instance, can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated this compound from the unreacted (S)-enantiomer. This method can achieve high enantiomeric excess (ee). nih.govresearchgate.net

Table 1: Examples of Chiral Catalysis Strategies Potentially Applicable to this compound Synthesis

| Catalytic System | Reaction Type | Potential Outcome for this compound |

|---|---|---|

| Jacobsen's Catalyst (Mn-salen complex) | Asymmetric Epoxidation | High enantioselectivity in the formation of a chiral epoxide precursor. wikipedia.orgsynthesiswithcatalysts.com |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | High enantiomeric excess of this compound through selective acylation. nih.gov |

Utilization of Chiral Reagents and Auxiliaries in Enantiopure Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric syntheses, including aldol reactions and alkylations, which could be adapted for the synthesis of this compound precursors. nih.govwilliams.edu

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to introduce the desired stereochemistry, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net For the synthesis of this compound, a substrate bearing an Evans auxiliary could undergo a diastereoselective alkylation or aldol reaction to set the stereocenter, followed by removal of the auxiliary.

Sulfur-based chiral auxiliaries, such as those derived from phenylglycine, also offer effective stereocontrol in aldol-type reactions and could be employed in the synthesis of this compound intermediates. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Potential Application in this compound Synthesis

| Chiral Auxiliary | Key Reaction Type | Potential Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans Oxazolidinones | Aldol Reaction, Alkylation | >95% nih.gov |

| Camphorsultam | Diels-Alder, Alkylation | High d.e. |

Advanced Strategies for Chiral Induction and Control in this compound Formation

Chiral induction refers to the transfer of chirality from a chiral molecule to a new stereocenter. nih.gov Advanced strategies for chiral induction in the formation of this compound often involve organocatalysis. cam.ac.ukrsc.org Chiral amines, thioureas, and phosphoric acids can act as organocatalysts, activating substrates towards enantioselective transformations under mild conditions. nih.govmetu.edu.tr

For instance, a proline-derived organocatalyst could be used to catalyze an asymmetric aldol reaction between appropriate precursors to generate a key intermediate for this compound with high enantioselectivity. The catalyst forms a chiral enamine intermediate, which then reacts with an aldehyde in a stereocontrolled manner. cam.ac.uk

Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically be applied to the synthesis of this compound to achieve yields greater than the 50% limit of classical kinetic resolution. nih.gov

Chemical Transformations and Derivatization Pathways of this compound

This compound is a versatile intermediate that can undergo various chemical transformations to yield more complex molecules. Its functional groups, including a tertiary alcohol and a primary alcohol, provide sites for structural modifications.

Reactions Facilitating Structural Modification of the this compound Moiety

The hydroxyl groups of this compound are primary targets for derivatization. mdpi.com These reactions can be used to protect the hydroxyl groups during subsequent synthetic steps or to introduce new functional groups to modify the molecule's properties. researchgate.net

Common derivatization reactions include:

Esterification: The hydroxyl groups can be converted to esters using acyl chlorides or carboxylic anhydrides. This can serve as a protecting group strategy or to introduce specific functionalities.

Etherification: Formation of ethers, for example, by reaction with alkyl halides in the presence of a base, is another common modification.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide coupling.

These modifications allow for the systematic exploration of the structure-activity relationship of derivatives and the synthesis of a diverse range of compounds. researchgate.net

Role of this compound as a Precursor in the Synthesis of Complex Pharmaceutical Architectures (e.g., Escitalopram (B1671245) and R-Citalopram Oxalate)

This compound is a crucial intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Escitalopram and its enantiomer, R-Citalopram. researchgate.netmagtechjournal.com The key transformation is an intramolecular cyclization reaction.

The synthesis of Escitalopram from (S)-Citadiol (the enantiomer of this compound) involves the cyclization of the diol to form the dihydroisobenzofuran ring system. researchgate.netmagtechjournal.com This is typically achieved under acidic conditions or by converting the primary alcohol into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic attack by the tertiary alcohol. The stereochemistry at the chiral center is retained during this process.

Similarly, this compound serves as the direct precursor to R-Citalopram. The synthesis follows the same cyclization strategy. R-Citalopram can then be converted to its oxalate salt, R-Citalopram Oxalate, by reaction with oxalic acid. smolecule.comsynzeal.comrndsystems.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-Citadiol |

| Escitalopram |

| R-Citalopram |

| R-Citalopram Oxalate |

| 5-cyanophthalide |

| Evans oxazolidinones |

| Camphorsultam |

| (R)-2-Methyl-2-propanesulfinamide |

| Proline |

| Jacobsen's Catalyst |

Biological Activities and Intricate Molecular Mechanisms of R Citadiol

Anticancer Potential and Cellular Efficacy of (R)-Citadiol

Pathways of Apoptosis Induction in Malignant Cells by this compound

There is no available research that elucidates the pathways through which this compound might induce apoptosis, or programmed cell death, in malignant cells. The intrinsic and extrinsic apoptotic pathways are complex signaling cascades that are often targeted by anticancer agents. nih.gov However, whether this compound can activate initiator caspases (like caspase-8 and -9) or executioner caspases (like caspase-3, -6, and -7) to trigger apoptosis in cancer cells remains uninvestigated. nih.gov

Comprehensive Investigation of Molecular Targets and Perturbed Signaling Cascades

Elucidation of Kinase Inhibition Profiles and their Downstream Effects

A detailed kinase inhibition profile for this compound is not publicly available in the scientific literature. Kinase inhibitors are a significant class of anticancer drugs that target the highly conserved ATP-binding pocket of kinases, often leading to the inhibition of multiple kinases. nih.gov However, without specific biochemical assays, the kinases that this compound may inhibit and the downstream signaling pathways that would consequently be affected are unknown.

Interaction with Cell Cycle Regulatory Proteins and Cellular Checkpoints

There is no scientific evidence to describe the interaction of this compound with key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors. nih.gov The progression of the cell cycle is tightly controlled at various checkpoints, and many anticancer agents function by disrupting these checkpoints. youtube.com However, any potential role of this compound in arresting the cell cycle at the G1/S or G2/M transitions has not been documented.

Characterization as an Analog of Natural Products and Metabolites (e.g., Isolation from Human Urine)

While this compound is a known metabolite of the drug Escitalopram (B1671245), there is no scientific literature that characterizes it as an analog of a natural product. The isolation of various drug metabolites from human urine is a common practice in pharmacological studies. nih.govmdpi.com However, specific studies detailing the isolation and characterization of this compound from human urine in the context of it being a natural product analog are not available.

Advanced Analytical Methodologies for the Enantiomeric Characterization and Purity Assessment of R Citadiol

Chiral Separation Techniques for the Resolution of (R)-Citadiol and its Enantiomers

The separation of this compound from its enantiomer is paramount for ensuring the stereochemical purity of subsequent pharmaceutical products. Various analytical techniques have been developed and optimized for this purpose, primarily revolving around chromatography and electrophoresis. These methods exploit the differential interactions between the enantiomers and a chiral selector to achieve resolution.

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds due to its high efficiency, rapid analysis times, and low consumption of samples and reagents. In the context of this compound, CE methods have been successfully developed to resolve its enantiomers from the active pharmaceutical ingredient, citalopram (B1669093).

A notable application of CE involves the simultaneous determination of the enantiomers of citadiol and the R-enantiomer of citalopram in S-citalopram samples. This is achieved by employing a dual cyclodextrin system as the chiral selector in the background electrolyte (BGE) selvita.com.

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The selection and optimization of the cyclodextrin are critical for achieving effective enantioseparation.

For the separation of citadiol enantiomers, both native and derivatized cyclodextrins have been investigated. A study by Sungthong et al. demonstrated the successful use of a dual cyclodextrin system for the simultaneous determination of citadiol enantiomers and R-citalopram selvita.com. The optimized system utilized a combination of a neutral cyclodextrin (β-cyclodextrin) and a charged cyclodextrin derivative (sulfated β-cyclodextrin) selvita.com. This dual system enhances the enantioselectivity and resolution by providing multiple interaction points and differing complexation dynamics.

The use of dual chiral selector systems in CE can significantly improve the resolution of enantiomers that are difficult to separate using a single selector. This approach often involves combining a neutral cyclodextrin with an ionized cyclodextrin, leveraging both inclusion complexation and electrostatic interactions to enhance separation.

In the case of citadiol enantioseparation, a dual system of β-cyclodextrin (β-CD) and sulfated β-cyclodextrin (S-β-CD) has proven effective selvita.com. The neutral β-CD primarily provides chiral recognition through inclusion complexation, while the negatively charged S-β-CD introduces an additional separation mechanism based on the differential electrophoretic mobility of the diastereomeric complexes. This synergistic effect leads to a baseline separation of the citadiol enantiomers.

The following table summarizes the optimized conditions for the enantioseparation of citadiol using a dual cyclodextrin system in CE.

| Parameter | Condition |

| Capillary | Fused-silica |

| Background Electrolyte (BGE) | 20 mM Phosphate buffer |

| pH | 2.5 |

| Chiral Selectors | 22 mg/mL S-β-CD + 0.5 mg/mL β-CD |

| Voltage | -20 kV |

| Temperature | 28 °C |

| Injection | 50 mbar for 5 s |

| Detection | 205 nm |

| Data sourced from Sungthong et al. selvita.com |

The efficacy of enantioseparation in CE is highly dependent on several electrophoretic parameters. The optimization of these parameters is crucial for achieving high resolution, good peak shape, and reproducible results.

Temperature: Temperature affects the viscosity of the background electrolyte and the kinetics of the interaction between the analyte and the chiral selector. An increase in temperature generally leads to a decrease in migration times but can also reduce the stability of the diastereomeric complexes, potentially decreasing resolution. For the separation of citadiol enantiomers, a temperature of 28 °C was found to be optimal selvita.com.

pH: The pH of the background electrolyte influences the charge of the analyte and the chiral selector, which in turn affects their electrophoretic mobilities and interactions. For the analysis of citadiol, a low pH of 2.5 is utilized, which ensures that the analyte is protonated and interacts effectively with the anionic sulfated β-cyclodextrin selvita.com.

Voltage: The applied voltage is the driving force for the separation. Higher voltages lead to shorter analysis times but can also generate Joule heating, which may negatively impact the separation efficiency. A voltage of -20 kV was employed for the successful resolution of citadiol enantiomers selvita.com.

Injection: The injection parameters, including pressure and time, determine the amount of sample introduced into the capillary. Overloading the capillary can lead to peak broadening and reduced resolution. A hydrodynamic injection at 50 mbar for 5 seconds was found to be suitable for this application selvita.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis in the pharmaceutical industry. The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers. For the simultaneous chiral separation of citalopram and its precursor citadiol, a normal-phase HPLC method has been developed and validated chromatographyonline.com.

This method utilizes a cellulose-based chiral stationary phase, Chiralcel OD-H, which is known for its broad enantioselectivity. The separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the analytes and the chiral selector immobilized on the silica support.

The following table details the optimized HPLC conditions for the chiral separation of citadiol.

| Parameter | Condition |

| Column | Chiralcel OD-H |

| Mobile Phase | n-hexane/propane-2-ol/triethylamine (96/4/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 250 nm |

| Data sourced from a study on the chiral separation of citalopram and citadiol chromatographyonline.com |

While Capillary Electrophoresis and High-Performance Liquid Chromatography are the most documented techniques for the chiral analysis of citadiol, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also represent powerful tools for enantioselective separations.

Gas Chromatography (GC): Chiral GC is a well-established technique for the separation of volatile and thermally stable enantiomers. The separation is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability. Although specific applications for the direct chiral resolution of this compound by GC are not extensively reported in the literature, the principles of chiral GC suggest its potential applicability following appropriate method development.

Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. The separation is performed on a chiral stationary phase, similar to those used in HPLC.

One study noted that for the simultaneous separation of citalopram and citadiol, SFC was found to be less effective than the optimized HPLC method chromatographyonline.com. However, SFC has been successfully applied to the enantioseparation of citalopram and other related pharmaceutical compounds, suggesting that with further method development, a suitable SFC method for the chiral resolution of this compound could be established. The choice of the chiral stationary phase, organic modifier, and operating parameters such as pressure and temperature are critical for achieving the desired separation.

Thin Layer Chromatography (TLC) in Stereoisomeric Purity Assessment

Thin Layer Chromatography (TLC) serves as a versatile and accessible method for the preliminary and, in some cases, quantitative assessment of the stereoisomeric purity of this compound. Enantioselective TLC methods have been successfully developed for the separation of the enantiomers of citalopram, a closely related compound, and its impurities, including a diol analog of Citadiol. These methods typically employ a chiral selector incorporated into the mobile phase or as a coating on the stationary phase.

A validated densitometric TLC method for the simultaneous analysis of (R)- and (S)-citalopram and their related substances utilizes a mobile phase composed of acetonitrile, methanol, and water (15:2.5:2.5, v/v/v) with either norvancomycin or vancomycin as a chiral selector. researchgate.netnih.gov The separation is performed on silica gel 60 F254 plates. Under these conditions, the enantiomers of citalopram are well-separated, with distinct retardation factors (Rf). The spots can be visualized under a UV lamp at 239 nm or by using iodine vapor. researchgate.netnih.gov

This methodology can be adapted for the assessment of this compound's enantiomeric purity. The presence of the S-enantiomer would be indicated by a separate spot with a different Rf value from that of the this compound. Densitometric analysis of the spot intensities allows for the quantification of the enantiomeric excess.

Table 1: TLC Parameters for Enantiomeric Separation of Citalopram and Related Substances

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Acetonitrile: Methanol: Water (15:2.5:2.5, v/v/v) |

| Chiral Selector | 1.5 mM Norvancomycin or 2.5 mM Vancomycin |

| Detection | UV lamp at 239 nm or Iodine Vapor |

| Rf for (R)-Citalopram | 0.33 ± 0.02 researchgate.net |

| Rf for (S)-Citalopram | 0.85 ± 0.02 researchgate.net |

| Rf for Citadiol | 0.45 ± 0.02 researchgate.net |

| Rf for Citalopram N-oxide | 0.22 ± 0.02 researchgate.net |

This interactive table provides key parameters for the TLC-based separation of citalopram enantiomers and related compounds, which can be adapted for this compound analysis.

Spectroscopic and Calorimetric Approaches for Chiral Purity and Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of chiral molecules like this compound. While enantiomers exhibit identical NMR spectra in an achiral solvent, their signals can be differentiated by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.org

CSAs, such as cyclodextrins or (R)-(-)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the analyte. libretexts.org These complexes have different magnetic environments, leading to separate signals for the corresponding protons or carbons of the two enantiomers in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

Table 2: Representative 1H NMR Chemical Shifts for Citalopram

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 7.8 |

| -CH2-O- | 5.1 - 5.3 |

| -N(CH3)2 | 2.1 - 2.3 |

This interactive table shows typical chemical shift ranges for the protons of citalopram, which would be the basis for developing a chiral NMR analysis for this compound.

Fluorescence Spectroscopy (FS) for Quantitative Determination and Complexation Analysis

Fluorescence spectroscopy offers a highly sensitive method for the quantitative determination of fluorescent compounds like this compound. Citalopram, and by extension this compound, exhibits native fluorescence, which can be harnessed for analytical purposes. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. The fluorescence of the sample solution is then measured under the same conditions, and its concentration is determined from the calibration curve. Studies on citalopram have shown an excitation maximum at approximately 239 nm and an emission maximum around 300 nm in 0.05 M sulfuric acid. researchgate.net The fluorescence intensity is linearly proportional to the concentration over a certain range. researchgate.net

Furthermore, fluorescence spectroscopy can be employed to study the complexation of this compound with other molecules, such as cyclodextrins, which are often used as chiral selectors. Changes in the fluorescence spectrum, such as shifts in the emission maximum or changes in fluorescence intensity upon addition of a complexing agent, can provide information about the binding stoichiometry and affinity.

Table 3: Spectrofluorimetric Data for Citalopram

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 239 researchgate.net |

| Emission Maximum (λem) | 300 researchgate.net |

This interactive table provides the key excitation and emission wavelengths for citalopram, which are applicable for the quantitative analysis of this compound using fluorescence spectroscopy.

UV-Visible Spectroscopy in Quantitative and Qualitative Analytical Applications

UV-Visible spectroscopy is a widely used technique for the quantitative and qualitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, containing chromophoric groups, can be readily analyzed by this method.

For quantitative analysis, the absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. For citalopram, the λmax is consistently reported to be around 239-240 nm. researchgate.netnih.gov A calibration curve is typically generated using standard solutions to determine the concentration of an unknown sample.

While UV-Visible spectroscopy itself is not an inherently chiral technique, it can be used for qualitative purity assessment by comparing the spectrum of a sample to that of a reference standard. Any significant deviation in the spectral shape or λmax could indicate the presence of impurities. Furthermore, when coupled with a chiral derivatizing agent that introduces a new chromophore, it can be used for the indirect chiral analysis of this compound.

Table 4: UV-Visible Spectroscopic Data for Citalopram

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 239-240 nm researchgate.netnih.gov |

| Solvent | Distilled Water or Methanol researchgate.net |

This interactive table presents the UV-Visible spectroscopic data for citalopram, which is relevant for the quantitative and qualitative analysis of this compound.

Isothermal Titration Calorimetry (ITC) for Investigating Binding Thermodynamics of Chiral Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. tainstruments.com This allows for the determination of the thermodynamic parameters of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. tainstruments.com

In the context of this compound, ITC can be employed to investigate the thermodynamics of its chiral interactions with a chiral selector, such as a cyclodextrin or a protein. By titrating a solution of this compound into a solution of the chiral selector, the heat released or absorbed upon complex formation is measured. Repeating the experiment with the (S)-enantiomer would reveal differences in the thermodynamic profiles of their interactions, providing insight into the mechanism of chiral recognition.

A study on the binding of serotonin (B10506) transporter inhibitors, including citalopram, to the serotonin transporter determined the enthalpy (ΔH°) and entropy (-TΔS°) contributions to the reaction energetics. researchgate.net Such data is invaluable for understanding the driving forces behind molecular recognition.

| Stoichiometry (n) | Molar ratio of the interacting molecules in the complex. |

This interactive table outlines the key thermodynamic parameters that can be determined using ITC to study the chiral interactions of this compound.

Circular Dichroism Spectroscopy and X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule like this compound is crucial. Circular Dichroism (CD) spectroscopy and X-ray crystallography are two powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. By comparing the experimentally obtained CD spectrum of a sample with the known spectrum of a reference standard or with a spectrum predicted by quantum chemical calculations, the absolute configuration can be assigned. malvernpanalytical.com The sign of the Cotton effect in the CD spectrum is directly related to the stereochemistry of the molecule. nih.gov

X-ray Crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state, including its absolute configuration. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of all atoms. The crystal structure of citalopram hydrobromide has been solved, providing definitive information about its molecular geometry. researchgate.net Similarly, the X-ray structure of the human serotonin transporter (SERT) in complex with (S)-citalopram has been determined, offering insights into the stereospecific binding interactions. nih.gov

Table 6: Techniques for Absolute Configuration Determination

| Technique | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. nih.gov | Absolute configuration, conformational information. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. researchgate.net | Unambiguous 3D molecular structure, absolute configuration. |

This interactive table compares the principles and the information obtained from CD spectroscopy and X-ray crystallography for the determination of the absolute configuration of this compound.

Structure Activity Relationship Sar and Structural Determinants of R Citadiol Biological Activity

Correlating Absolute Stereochemistry with Observed Biological Efficacy

The significance of the absolute stereochemistry of Citadiol is most evident when considering the pharmacological properties of its corresponding final product, citalopram (B1669093). Citalopram is a racemic mixture, containing both (R)- and (S)-enantiomers. nih.govresearchgate.net Extensive research has demonstrated that the therapeutic effect of citalopram is primarily attributed to the (S)-enantiomer, escitalopram (B1671245), which is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.net Conversely, the (R)-enantiomer, (R)-citalopram, is significantly less active in this regard. nih.gov

Studies have shown that (R)-citalopram not only possesses weaker serotonin transporter (SERT) inhibitory activity but can also counteract the effects of the (S)-enantiomer. researchgate.net This antagonistic interaction suggests that the (R)-configuration directs the molecule to bind to the SERT in a manner that inhibits the binding of the more active (S)-enantiomer, potentially through an allosteric site. researchgate.net In clinical contexts, the presence of (R)-citalopram has been associated with a decreased probability of treatment response and has been linked to adverse effects. nih.govnih.gov

The differential activity of the citalopram enantiomers underscores the critical importance of the stereocenter in Citadiol. The (R)-configuration of Citadiol directly leads to the formation of (R)-citalopram. Therefore, the observed biological efficacy, or lack thereof and even detrimental effects, of (R)-citalopram can be traced back to the absolute stereochemistry of its precursor, (R)-Citadiol.

Table 1: Enantioselectivity of Citalopram Analogues at the Serotonin Transporter (SERT) This table illustrates the general principle of enantioselectivity for this class of compounds, where the S-enantiomer is consistently more potent than the R-enantiomer.

| Compound | Enantiomer | SERT Binding Affinity (Ki, nM) |

| Citalopram | S-enantiomer | 1.1 |

| Citalopram | R-enantiomer | 38.5 |

| 5-bromo-citalopram | S-enantiomer | 0.7 |

| 5-bromo-citalopram | R-enantiomer | 23.1 |

Data compiled from studies on citalopram and its analogues. The data demonstrates the consistently higher affinity of the S-enantiomer for the serotonin transporter.

Impact of Functional Group Modifications on Molecular Interactions and Potency

While specific SAR studies on this compound itself are not extensively documented due to its primary role as a synthetic intermediate, the SAR of the closely related citalopram molecule provides valuable insights into how modifications of its functional groups can impact potency and selectivity. Key functional groups in the citalopram structure, and by extension in Citadiol, include the fluorophenyl group, the cyano group, and the dimethylamino group.

Systematic modifications of these groups in citalopram analogues have revealed their roles in binding to the SERT. For instance, the cyano group has been identified as a significant contributor to the allosteric effects observed with citalopram. nih.gov Alterations to this group can modulate the compound's interaction with the allosteric binding site on the SERT. nih.gov

Similarly, substitutions on the isobenzofuran (B1246724) ring of citalopram have been explored. nih.gov For example, the introduction of a bromine or iodine atom at the 5-position can result in compounds with maintained or even slightly increased affinity for the SERT. nih.gov These findings suggest that the electronic and steric properties of substituents at this position are well-tolerated and can be manipulated to fine-tune the molecule's binding characteristics.

The dimethylamino group is also crucial for the high-affinity binding and selectivity of citalopram for the SERT over other monoamine transporters. nih.gov Modifications to this group generally lead to a decrease in potency.

Table 2: Structure-Activity Relationship of 5-Substituted Citalopram Analogues This table provides examples of how functional group modifications on the core structure, which is derived from Citadiol, can influence binding affinity at the serotonin transporter (SERT).

| Analogue (5-position substituent) | SERT Binding Affinity (Ki, nM) |

| Cyano (Citalopram) | 1.94 |

| Bromo | 1.04 |

| Iodo | 1.42 |

| Methoxy | 5.3 |

| Nitro | 10.7 |

Data sourced from studies on citalopram analogues, illustrating the impact of modifying the substituent at the 5-position of the isobenzofuran ring system. nih.gov

Application of Computational Modeling and Molecular Dynamics Simulations in SAR Studies

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the SAR of drug molecules at an atomic level. nih.gov While specific computational studies on this compound are not prominent in the literature, these methods have been applied to understand the interactions of citalopram and its analogues with the SERT. nih.gov

Homology models of the SERT, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), have been used to predict the binding modes of SSRIs like citalopram. nih.gov These models help to identify key amino acid residues within the binding pocket that interact with the different functional groups of the drug molecule. For instance, simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the drug-receptor complex.

Molecular dynamics simulations can further elucidate the dynamic nature of these interactions over time. nih.gov Such simulations can help to explain the differences in binding affinity and efficacy between enantiomers. For example, MD simulations could potentially model how (R)-citalopram and (S)-citalopram adopt different conformations within the SERT binding site, leading to their distinct pharmacological profiles. These computational approaches are invaluable for rational drug design, allowing for the prediction of how structural modifications to a lead compound, such as this compound, might enhance its desired biological activity or reduce unwanted side effects. nih.gov

Preclinical Investigations and Translational Research Perspectives of R Citadiol

In Vivo Animal Models for Efficacy Evaluation and Pharmacological Characterization

There is a notable absence of published studies evaluating the efficacy of (R)-Citadiol in in vivo animal models for any therapeutic indication. The research focus remains on the parent compounds, citalopram (B1669093) and escitalopram (B1671245). science.gov Similarly, direct pharmacokinetic studies involving the administration of this compound to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile are not available in the scientific literature.

However, insights into the in vivo behavior of related chiral compounds can be drawn from studies on racemic citalopram. A pharmacokinetic study in rats treated with racemic citalopram for two weeks measured the concentrations of the parent drug and its metabolites in various compartments. nih.gov While citadiol was not reported as a metabolite in this study, the research highlighted the stereoselective nature of citalopram's metabolism and distribution. The ratio of the active S-enantiomer to the less active R-enantiomer for citalopram and its primary metabolite, demethylcitalopram (DCIT), varied between blood and brain tissue, indicating that metabolic and transport processes in vivo can differentiate between enantiomers. nih.gov

Table 2: In Vivo Stereoselective Distribution of Citalopram (CIT) and Demethylcitalopram (DCIT) in Rats After Chronic Racemic Citalopram Administration

| Compound | Compartment | S-enantiomer/R-enantiomer Ratio | Reference |

|---|---|---|---|

| Citalopram (CIT) | Blood | ~1.01 | nih.gov |

| Citalopram (CIT) | Brain | ~1.01 | nih.gov |

| Demethylcitalopram (DCIT) | Blood | ~0.31 | nih.gov |

| Demethylcitalopram (DCIT) | Brain | ~0.31 | nih.gov |

These findings underscore the importance of characterizing individual enantiomers, as their in vivo disposition can differ significantly. Although this does not provide direct data for this compound, it establishes the principle that the fate of a chiral compound in an animal model can be stereospecific.

Mechanistic Studies in Relevant Biological Systems to Inform Therapeutic Potential

The therapeutic potential of this compound is considered negligible. Mechanistic studies have instead focused on its downstream product, (R)-citalopram, and its interaction with the human serotonin (B10506) transporter (hSERT), the primary target of SSRIs. These studies reveal that (R)-citalopram, previously thought to be an inactive enantiomer, binds to a low-affinity allosteric site on hSERT, which is distinct from the primary (orthosteric) binding site where escitalopram exerts its therapeutic effect. nih.govresearchgate.net

Binding of (R)-citalopram to this allosteric site induces a conformational change in the transporter that can negatively impact the binding and efficacy of escitalopram. nih.govnih.gov Specifically, (R)-citalopram can antagonize the function of escitalopram, providing a molecular explanation for why racemic citalopram is less effective than an equivalent dose of pure escitalopram. researchgate.netnih.gov While both enantiomers can bind to the allosteric site, escitalopram does so with approximately five times higher potency than (R)-citalopram. researchgate.net

Table 3: Allosteric Activity of Citalopram Enantiomers at the Human Serotonin Transporter (hSERT)

| Compound | Effect | EC50 Value (µM) | System | Reference |

|---|---|---|---|---|

| (S)-Citalopram (Escitalopram) | Inhibition of [3H]S-citalopram dissociation | 3.6 | Human SERT | researchgate.net |

| (R)-Citalopram | Inhibition of [3H]S-citalopram dissociation | 19.4 | Human SERT | researchgate.net |

From a metabolic standpoint, citalopram is known to be metabolized by the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2C19. drugbank.comnih.gov These enzymes are crucial for Phase I metabolism, typically involving oxidation reactions that prepare compounds for excretion. nih.gov While specific studies on this compound are lacking, it is reasonable to infer that as a structural analog and precursor to citalopram, it would also be a substrate for CYP enzymes. However, without direct experimental evidence, its metabolic pathway and potential to influence the metabolism of co-administered drugs remain uncharacterized.

Future Directions and Emerging Avenues in R Citadiol Research

Exploration of Novel and Greener Synthetic Pathways for (R)-Citadiol and its Derivatives

The conventional synthesis of chiral intermediates like this compound often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to mitigate environmental impact and enhance economic viability. Future research in this domain is focused on developing more sustainable and efficient synthetic routes to this compound.

Key Research Thrusts:

Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high stereoselectivity under mild reaction conditions. Future investigations are likely to explore the use of specific enzymes, such as ketoreductases, for the asymmetric reduction of a corresponding ketone precursor to furnish this compound with high enantiomeric excess. This approach could significantly reduce the reliance on traditional chiral resolving agents and hazardous reducing agents. A one-pot chemoenzymatic synthesis of chiral 1,3-diols has been reported, demonstrating the feasibility of combining enantioselective aldol reactions with enzymatic reduction, a strategy that could be adapted for this compound synthesis nih.gov.

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to traditional batch processing. The development of a continuous flow process for the synthesis of this compound could lead to improved reaction control, reduced reaction times, and minimized waste generation. This is particularly relevant for handling potentially hazardous reagents and intermediates often involved in the synthesis of complex molecules rsc.org.

Alternative Solvents and Catalysts: Research into the use of greener solvents, such as ionic liquids or deep eutectic solvents, and the development of recoverable and reusable catalysts are pivotal for sustainable synthesis. An alternative synthesis of 5-cyanophthalide, a key starting material for citalopram (B1669093) and its intermediates, has been developed to avoid the use of environmentally detrimental cyanides nih.gov. Future work will likely extend these principles to the entire synthetic sequence leading to this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of specific enzymes (e.g., ketoreductases). |

| Flow Chemistry | Improved safety, efficiency, and scalability; better process control. | Development of robust and optimized continuous flow reactors and processes. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Exploration of non-traditional solvent systems and heterogeneous catalysts. |

Advanced Mechanistic Elucidation of its Biological Activities and Multifaceted Molecular Roles

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to the active pharmaceutical ingredient escitalopram (B1671245) warrants a deeper investigation into its own potential biological activities and molecular interactions. As a metabolite or impurity, understanding its pharmacological profile is crucial for a comprehensive safety and efficacy assessment of the final drug product.

It is generally reported that the metabolites of citalopram exhibit minimal pharmacological activity in comparison to the parent drug drugbank.com. However, the specific molecular interactions and potential off-target effects of this compound remain largely unexplored. Future research should aim to elucidate these aspects through a combination of in vitro and in silico approaches.

Emerging Research Avenues:

Receptor Binding and Functional Assays: Comprehensive screening of this compound against a panel of neurotransmitter transporters (e.g., SERT, NET, DAT) and receptors will be essential to determine its pharmacological profile. Studies on citalopram and its analogues have revealed distinct structure-activity relationships at both the primary (S1) and allosteric (S2) binding sites of the serotonin (B10506) transporter (SERT) nih.govku.dknih.gov. Investigating where this compound binds and its functional consequences (e.g., inhibition, modulation) will be a key area of future research.

Metabolomic and Proteomic Studies: Investigating the impact of this compound on cellular metabolic and protein expression profiles can uncover novel biological roles. Metabolomic studies of citalopram exposure have revealed shifts in various metabolic pathways, suggesting effects beyond serotonin reuptake inhibition nih.gov. Similar studies focused on this compound could provide insights into its unique biological signature.

Computational Modeling and Simulation: Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound with various biological targets. These computational approaches can guide experimental studies and provide a molecular-level understanding of its potential activities nih.gov.

Development of Enhanced Analytical Strategies for High-Throughput Chiral Impurity Profiling

The enantiomeric purity of escitalopram is critical for its therapeutic efficacy, as the (R)-enantiomer of its precursor, (S)-Citadiol, can lead to the formation of the less active (R)-citalopram. Therefore, robust and efficient analytical methods for the chiral purity assessment of this compound are paramount. Future developments in this area are geared towards high-throughput and more sensitive techniques.

Advancements in Analytical Techniques:

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC) chempartner.comselvita.com. The application of SFC for the chiral analysis of this compound and its potential enantiomeric impurities would represent a significant advancement in process analytical technology fagg.bechromatographyonline.comchromatographyonline.com.

High-Throughput HPLC-MS/MS: The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) allows for the rapid and sensitive quantification of chiral compounds. The development of high-throughput chiral LC-MS/MS methods, potentially utilizing parallel column screening, can significantly accelerate the analysis of process samples and support real-time quality control researchgate.netnih.gov.

Advanced Chiral Stationary Phases (CSPs): The continuous development of novel CSPs with improved selectivity and efficiency is a cornerstone of advancing chiral separations. Polysaccharide-based CSPs are widely used, and ongoing research into new materials and immobilization techniques will likely lead to even more powerful tools for the baseline separation of this compound from its stereoisomer pharmafocusamerica.comphenomenex.blog.

| Analytical Technique | Key Advantages | Future Application for this compound |

| Supercritical Fluid Chromatography (SFC) | Faster analysis, reduced use of organic solvents, high efficiency. | High-throughput screening of chiral purity in process development. |

| High-Throughput HPLC-MS/MS | High sensitivity and selectivity, rapid quantification. | Routine quality control and impurity profiling in bulk drug substance. |

| Advanced Chiral Stationary Phases | Improved resolution and broader applicability. | Baseline separation of enantiomers and diastereomers in complex matrices. |

Strategic Derivatization of this compound for the Development of New Therapeutic Candidates

The chemical scaffold of this compound presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Strategic derivatization of its functional groups—the tertiary amine, the hydroxyl groups, and the nitrile group—could lead to the discovery of new chemical entities with unique pharmacological profiles.

The structure-activity relationship (SAR) of citalopram and its analogues has been extensively studied, providing a roadmap for designing new molecules with desired properties, such as enhanced selectivity for the allosteric site of SERT or dual-acting capabilities nih.govnih.govresearchgate.netnih.gov.

Future Drug Discovery Efforts:

Modification of the Phenyl Rings: The synthesis of analogues with different substituents on the fluorophenyl and benzofuran ring systems could modulate binding affinity and selectivity for various monoamine transporters nih.gov.

Conversion of the Nitrile Group: The nitrile group can be chemically transformed into other functional groups, such as amides or carboxylic acids, to explore new interactions with biological targets and potentially alter the compound's metabolic stability researchgate.net.

The exploration of these derivatization strategies, guided by computational modeling and followed by thorough pharmacological evaluation, could unlock the therapeutic potential hidden within the this compound scaffold, extending its significance far beyond its current role as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Citadiol, and how can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer : Synthesis of this compound typically involves asymmetric catalysis or chiral resolution techniques. To optimize enantiomeric purity, researchers should employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD) for analytical validation. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization. For reproducibility, document solvent sourcing (e.g., anhydrous tetrahydrofuran) and catalyst loadings (e.g., Jacobsen’s catalyst) in detail . Purification steps, such as recrystallization using heptane/ethyl acetate mixtures, should be validated via rotational polarimetry .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural elucidation. X-ray crystallography is recommended for absolute configuration confirmation. For stability studies, use differential scanning calorimetry (DSC) to assess thermal degradation and UPLC-PDA for monitoring hydrolytic byproducts under accelerated conditions (40°C/75% RH) . Include raw spectral data in supplementary materials to enable cross-lab validation .

Q. What criteria should guide solvent and reaction condition selection for this compound synthesis to minimize byproduct formation?

- Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., dichloromethane) to avoid side reactions. Kinetic studies using in-situ FTIR can identify optimal reaction times. For Grignard-based routes, maintain inert atmospheres and sub-zero temperatures to suppress ketone formation. Statistical tools like Design of Experiments (DoE) are advised to model interactions between temperature, stoichiometry, and yield .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer : Use crossover designs in rodent models to compare bioavailability across species. For dose-ranging, apply allometric scaling based on body surface area. Plasma samples should be analyzed via LC-MS/MS with deuterated internal standards to control matrix effects. To mitigate variability, stratify animals by metabolic enzyme genotypes (e.g., CYP2D6 polymorphisms) . Include power analyses to justify sample sizes .

Q. What computational approaches are suitable for predicting this compound’s binding affinities, and how can discrepancies between in silico and in vitro results be reconciled?

- Methodological Answer : Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER) can predict binding modes to serotonin transporters. Discrepancies often arise from solvation effects; validate predictions with surface plasmon resonance (SPR) using immobilized target proteins. For false positives, apply free-energy perturbation (FEP) calculations to refine binding energy estimates .

Q. How should researchers approach conflicting data on this compound’s metabolic stability across cell-based assays?

- Methodological Answer : Conduct comparative studies using primary hepatocytes (human vs. rodent) under standardized oxygen tension (e.g., 5% O₂ for physiologically relevant conditions). Use tandem mass spectrometry to quantify metabolite formation rates. Conflicting data may stem from assay-specific parameters (e.g., incubation time, cell passage number); apply meta-analysis frameworks (PRISMA) to identify confounding variables .

Q. What strategies can elucidate this compound’s mechanism of action when traditional target identification methods fail?

- Methodological Answer : Employ phenotypic screening with CRISPR-Cas9 knockout libraries to identify critical genes. Follow-up with thermal proteome profiling (TPP) to detect target engagement. For orphan targets, use affinity-based protein profiling (AfBPP) with photoaffinity probes derived from this compound .

Methodological Frameworks for Research Design

- Formulating Research Questions : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for in vivo studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate practicality .

- Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent replication) and sensitivity analyses to isolate variables .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo and providing step-by-step protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.